3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride
Overview
Description
3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a bromophenoxy moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds or enzymes in the environment. These factors could affect the compound’s stability, its ability to reach its target, and its interactions with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride typically involves several key steps:
Formation of the Benzyl Bromide Intermediate: The initial step involves the bromination of benzyl alcohol to form benzyl bromide. This reaction is usually carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents.
Synthesis of the Bromophenoxy Intermediate: The benzyl bromide is then reacted with 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) to form the 4-benzyl-2-bromophenoxy intermediate.
Formation of the Pyrrolidine Derivative: The final step involves the reaction of the 4-benzyl-2-bromophenoxy intermediate with pyrrolidine in the presence of a suitable solvent like tetrahydrofuran (THF) to yield 3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine. The hydrochloride salt is then formed by treating the product with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding benzyl derivative.
Scientific Research Applications
3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Benzyl-2-chlorophenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Benzyl-2-fluorophenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Benzyl-2-iodophenoxy)methyl]pyrrolidine hydrochloride
Comparison
Compared to its analogs, 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with molecular targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
3-[(4-benzyl-2-bromophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-17-11-15(10-14-4-2-1-3-5-14)6-7-18(17)21-13-16-8-9-20-12-16;/h1-7,11,16,20H,8-10,12-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYZSZAAOEBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-26-8 | |
Record name | Pyrrolidine, 3-[[2-bromo-4-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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